1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone family. This compound is characterized by its complex structure, which includes a quinoline core, a butyl group, a fluoro substituent, a methylbenzenesulfonyl group, and a methylpiperidinyl group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base.
Sulfonylation: The methylbenzenesulfonyl group can be attached via sulfonylation reactions using sulfonyl chlorides and a base such as pyridine.
Piperidinyl Substitution: The methylpiperidinyl group can be introduced through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles (amines, thiols), electrophiles (halogens, sulfonyl chlorides).
Major Products
Oxidation: Quinolone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one: Lacks the piperidinyl group.
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-quinolin-4-one: Lacks the dihydroquinoline core.
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: Lacks the methyl group on the piperidine ring.
Uniqueness
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro, sulfonyl, and piperidinyl groups in the quinoline core enhances its reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-5-12-29-17-25(33(31,32)20-10-8-18(2)9-11-20)26(30)21-14-22(27)24(15-23(21)29)28-13-6-7-19(3)16-28/h8-11,14-15,17,19H,4-7,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXGUKCPHGFNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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